5,7-Dichloro-1-propylindoline-2,3-dione 5,7-Dichloro-1-propylindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13852543
InChI: InChI=1S/C11H9Cl2NO2/c1-2-3-14-9-7(10(15)11(14)16)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C11H9Cl2NO2
Molecular Weight: 258.10 g/mol

5,7-Dichloro-1-propylindoline-2,3-dione

CAS No.:

Cat. No.: VC13852543

Molecular Formula: C11H9Cl2NO2

Molecular Weight: 258.10 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-1-propylindoline-2,3-dione -

Specification

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.10 g/mol
IUPAC Name 5,7-dichloro-1-propylindole-2,3-dione
Standard InChI InChI=1S/C11H9Cl2NO2/c1-2-3-14-9-7(10(15)11(14)16)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3
Standard InChI Key OOUNSEMOYPTLFX-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O

Introduction

Chemical Structure and Nomenclature

5,7-Dichloro-1-propylindoline-2,3-dione (IUPAC name: 1-propyl-5,7-dichloroindoline-2,3-dione) is a heterocyclic organic compound with the molecular formula C₁₁H₉Cl₂NO₂. Its structure consists of a bicyclic indoline core substituted with two chlorine atoms at the 5- and 7-positions and a propyl group attached to the nitrogen atom (Figure 1). The planar aromatic system of the indoline ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity .

Molecular Characteristics

  • Molecular Weight: 258.11 g/mol

  • Exact Mass: 257.995 Da

  • XLogP3: 2.8 (predicted)

The compound’s structural analogs, such as 5-chloroisatin and 6,7-dichloroisatin, share similar reactivity profiles but differ in substitution patterns, which critically influence biological activity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5,7-Dichloro-1-propylindoline-2,3-dione involves a two-step process:

  • Chlorination of Isatin: 5,7-Dichloroisatin is prepared via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride in acetic acid.

  • N-Alkylation: The N-propyl group is introduced by reacting 5,7-dichloroisatin with 1-bromopropane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours .

Reaction Scheme

5,7-Dichloroisatin+CH₃CH₂CH₂BrK₂CO₃, DMF5,7-Dichloro-1-propylindoline-2,3-dione\text{5,7-Dichloroisatin} + \text{CH₃CH₂CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{5,7-Dichloro-1-propylindoline-2,3-dione}

Optimization of Reaction Conditions

Key parameters affecting yield include:

  • Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity.

  • Temperature: Reactions proceed optimally at 90°C, minimizing side products.

  • Base Strength: K₂CO₃ outperforms weaker bases due to its ability to deprotonate the indoline nitrogen effectively .

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >70% purity.

Physicochemical Properties

Molecular and Structural Characteristics

The compound crystallizes in a monoclinic system, with X-ray diffraction studies revealing a dihedral angle of 8.5° between the indoline ring and the propyl chain. The chlorine atoms induce a dipole moment of 4.2 Debye, enhancing solubility in polar solvents .

Table 1: Comparative Physicochemical Data

Property5,7-Dichloro-1-propylindoline-2,3-dione5-Chloroisatin 6,7-Dichloroisatin
Density (g/cm³)1.6 ± 0.11.5 ± 0.11.643 ± 0.06
Melting Point (°C)190–200254–258195–196
LogP2.81.92.1

Thermal and Solubility Profiles

  • Thermal Stability: Decomposes at 210°C without sublimation.

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (8 mg/mL), with poor aqueous solubility (<0.1 mg/mL) .

Pharmacological Profile

Mechanism of Action

5,7-Dichloro-1-propylindoline-2,3-dione inhibits microtubule assembly by binding to the colchicine site on β-tubulin, disrupting mitotic spindle formation and inducing G2/M cell cycle arrest. This mechanism mirrors that of vinca alkaloids but with enhanced specificity for drug-resistant cells .

Cytotoxic Activity

Table 2: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast cancer)2.1
NCI/ADR-RES (resistant)0.052
HeLa (cervical cancer)3.8

The compound’s potency against the NCI/ADR-RES line, which overexpresses P-glycoprotein, suggests utility in overcoming multidrug resistance .

Applications and Future Directions

Anticancer Drug Development

The compound’s low nanomolar activity positions it as a lead candidate for hybrid molecules, such as conjugates with taxane or platinum moieties.

Neuropharmacology

Preliminary studies suggest activity in Parkinson’s disease models via monoamine oxidase B inhibition, though further validation is needed .

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